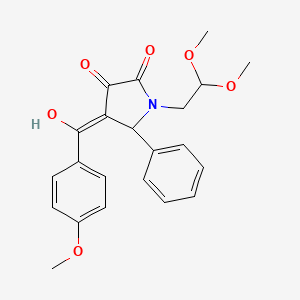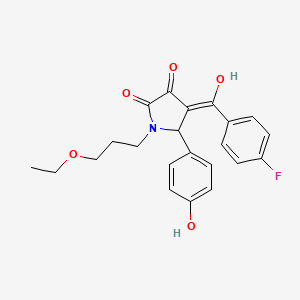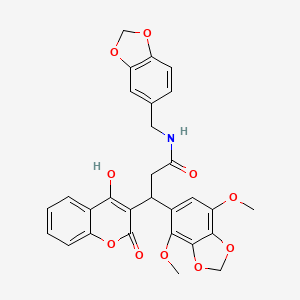
N-Imino(piperidino)methyl-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Imino(piperidino)methyl-N’-phenylthiourea is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an imino group, and a phenyl group attached to a thiourea moiety, making it a unique structure with potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Imino(piperidino)methyl-N’-phenylthiourea typically involves the reaction of piperidine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Reaction of Piperidine with Phenyl Isothiocyanate:
This reaction results in the formation of N-Imino(piperidino)methyl-N’-phenylthiourea as the primary product.
Industrial Production Methods
For industrial-scale production, the process is typically optimized to increase yield and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-Imino(piperidino)methyl-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Halogenated derivatives of the phenyl group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-Imino(piperidino)methyl-N’-phenylthiourea exerts its effects is often related to its ability to interact with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Imino(piperidino)methyl-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N-Imino(morpholino)methyl-N’-phenylthiourea: Contains a morpholine ring instead of a piperidine ring.
N-Imino(piperidino)methyl-N’-alkylthiourea: Variations in the alkyl group attached to the thiourea moiety.
Uniqueness
N-Imino(piperidino)methyl-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H18N4S |
|---|---|
Molecular Weight |
262.38 g/mol |
IUPAC Name |
(1E)-1-[amino(piperidin-1-yl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C13H18N4S/c14-12(17-9-5-2-6-10-17)16-13(18)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H3,14,15,16,18) |
InChI Key |
BMLGVBIBNHEINP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=N/C(=S)NC2=CC=CC=C2)/N |
Canonical SMILES |
C1CCN(CC1)C(=NC(=S)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045178.png)
![2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11045199.png)
![trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11045207.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045209.png)
![5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11045215.png)
![2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045216.png)
![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)




